Comparative Mass Spectrometric Differentiation: A Defined +3 Da Mass Shift for Analyte Resolution
The incorporation of three ¹³C atoms in Methyl Isonicotinate-13C3 results in a well-defined monoisotopic mass shift of +3.02 Da relative to the unlabeled Methyl Isonicotinate (C₇H₇NO₂, exact mass 137.04768 Da) . This mass difference is sufficient to completely separate the isotope cluster of the internal standard from the analyte's [M+H]⁺ ion in low-resolution MS, and is trivially resolved in high-resolution MS, ensuring no cross-talk [1]. In contrast, the use of a structural analog with a different retention time introduces retention time-dependent matrix effects that cannot be corrected, compromising the fundamental principle of stable isotope dilution [2].
| Evidence Dimension | Exact Monoisotopic Mass Shift vs. Unlabeled Analyte |
|---|---|
| Target Compound Data | 140.11 g/mol (Average Mass); Exact Mass = 140.058 Da (approximate) |
| Comparator Or Baseline | Unlabeled Methyl Isonicotinate: 137.05 g/mol (Average Mass); Exact Mass = 137.048 Da |
| Quantified Difference | A mass difference of +3.02 Da. |
| Conditions | Calculated based on molecular formulas: C₄¹³C₃H₇NO₂ vs. C₇H₇NO₂. |
Why This Matters
This quantifiable mass difference is the absolute prerequisite for using the compound as a co-eluting internal standard in LC-MS/MS, enabling precise compensation for matrix effects and ionization variability.
- [1] How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. Labmate Online. View Source
- [2] Choosing an Internal Standard. Restek Corporation. Published: 2015-10-25. View Source
